Necrostatin-1

Übersicht

Beschreibung

Necrostatin-1 (Nec-1) is a small organic molecule that acts as an inhibitor of necroptosis, a regulated form of nonapoptotic cell death. Unlike apoptosis, which is a well-known programmed cell death pathway, necroptosis is characterized by its caspase-independent nature and can be initiated by tumor necrosis factor receptor (TNFR) or pattern recognition receptor (PRR) activation . This compound specifically targets receptor-interacting protein 1 (RIP1) kinase, preventing the formation of the necrosome complex and the execution of the necroptotic program .

Wissenschaftliche Forschungsanwendungen

Necrostatin-1 findet in verschiedenen wissenschaftlichen Disziplinen Anwendung:

Chemie: Forscher untersuchen seinen Wirkmechanismus und erforschen seine Wechselwirkungen mit zellulären Komponenten.

Biologie: this compound trägt zu unserem Verständnis von Zelltodwegen und deren Regulation bei.

Medizin: Zu seinen potenziellen therapeutischen Anwendungen gehören Neuroprotektion und die Vorbeugung von Gewebeschäden.

Industrie: Obwohl es in der Industrie nicht weit verbreitet ist, können seine einzigartigen Eigenschaften zukünftige Anwendungen inspirieren.

5. Wirkmechanismus

This compound hemmt die RIP1-Kinase und unterbricht den nekroptotischen Signalweg. Indem es die RIP1-Autophosphorylierung verhindert, blockiert es nachgeschaltete Ereignisse, die zur Nekroptose führen .

Wirkmechanismus

Target of Action

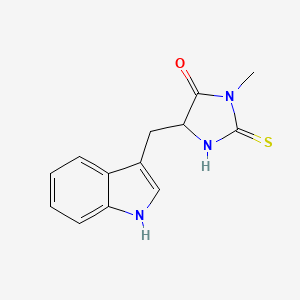

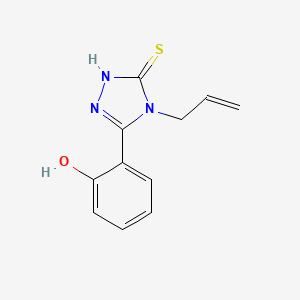

Necrostatin-1 (Nec-1), also known as 5-((1H-indol-3-yl)methyl)-3-methyl-2-thioxoimidazolidin-4-one, primarily targets the Receptor-Interacting Protein 1 (RIP1) kinase . RIP1 is a crucial component of the necroptosis signaling pathway, a form of regulated non-apoptotic cell death .

Mode of Action

Nec-1 acts via allosteric blockade of RIP1 kinase . It inhibits the Ser/Thr kinase activity of RIP1, which is essential for RIP1-RIP3-MLKL necrosome-mediated necroptosis upon TNF-α (tumor necrosis factor-α) signaling . By inhibiting RIP1, Nec-1 prevents the formation of the necrosome complex and the execution of the necroptotic program .

Biochemical Pathways

Nec-1 affects the necroptosis pathway, which plays a crucial role in immune regulation, tissue damage, and tumorigenesis . Necroptosis is characterized by cell swelling, organelle swelling, cell lysis, and the release of cellular debris . By inhibiting RIP1, Nec-1 prevents the formation of the necrosome complex, thereby inhibiting the execution of the necroptotic program .

Pharmacokinetics

Nec-1 has been reported to have an absolute bioavailability of 54.8% . Its solubility in water is limited, and its half-time after systemic administration is relatively short . These factors may impact the bioavailability and efficacy of Nec-1.

Result of Action

Nec-1 inhibits necroptosis, thereby reducing cell death and associated pathologies . It has shown marked neuroprotective properties in a wide range of in vivo experimental models of brain ischemia, neonatal hypoxia-ischemia, retinal ischemia, subarachnoid hemorrhage, traumatic brain and spinal cord injuries, neuropathies, and some neurodegenerative diseases .

Action Environment

The action of Nec-1 can be influenced by various environmental factors. For instance, the brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and relatively poor antioxidant systems .

Biochemische Analyse

Biochemical Properties

Necrostatin-1 functions as an inhibitor of receptor-interacting protein kinase 1 (RIP1), a key regulator of necroptosis. By binding to RIP1, this compound prevents the formation of the necrosome complex, which is essential for the execution of necroptosis . This interaction is allosteric, meaning that this compound binds to a site on RIP1 that is distinct from the active site, thereby inhibiting its kinase activity . Additionally, this compound has been shown to interact with other biomolecules involved in cell death pathways, including RIP3 and mixed lineage kinase domain-like protein (MLKL) .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to protect neurons from necroptotic cell death in models of brain ischemia, traumatic brain injury, and neurodegenerative diseases . This compound also influences cell signaling pathways by inhibiting the activation of RIP1 and downstream effectors, thereby reducing inflammation and cell death . Furthermore, this compound has been shown to modulate gene expression and cellular metabolism, contributing to its protective effects in various pathological conditions .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of RIP1 kinase activity. By binding to RIP1, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition blocks the formation of the necrosome complex, which includes RIP1, RIP3, and MLKL . As a result, the execution of necroptosis is halted, preventing cell death and inflammation . Additionally, this compound has been shown to inhibit other cell death pathways, including apoptosis and ferroptosis, further contributing to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its solubility in water is limited, which can affect its bioavailability and efficacy . Studies have shown that this compound can provide long-term protection against necroptosis in in vitro and in vivo models . Its half-life after systemic administration is relatively short, necessitating repeated dosing to maintain its protective effects . Long-term studies have demonstrated that this compound can reduce inflammation and improve cognitive function in models of chronic ischemic stroke .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit necroptosis and reduce tissue damage in models of ischemic injury and neurodegenerative diseases . At higher doses, this compound can exhibit toxic effects, including exacerbation of liver injury and increased cell death . Threshold effects have been observed, where the protective effects of this compound are maximized at specific dosages, beyond which adverse effects may occur .

Metabolic Pathways

This compound is involved in metabolic pathways related to cell death and inflammation. It interacts with enzymes and cofactors involved in the necroptosis signaling pathway, including RIP1, RIP3, and MLKL . By inhibiting these enzymes, this compound disrupts the metabolic flux associated with necroptosis, preventing the accumulation of reactive oxygen species and other toxic metabolites . Additionally, this compound has been shown to modulate the expression of genes involved in cellular metabolism, further contributing to its protective effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is cell-permeable, allowing it to enter cells and interact with intracellular targets . This compound has been shown to accumulate in specific tissues, including the brain, where it exerts its neuroprotective effects . Transporters and binding proteins may facilitate the distribution of this compound within cells, although specific mechanisms remain to be fully elucidated .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound primarily localizes to the cytoplasm, where it interacts with RIP1 and other components of the necroptosis signaling pathway . Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound . Additionally, targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in inhibiting necroptosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Necrostatin-1 kann über verschiedene Wege synthetisiert werden. Obwohl ich keine spezifischen Synthesedetails habe, haben Forscher Methoden entwickelt, um diese Verbindung zu erhalten. Industrielle Produktionsverfahren können die Optimierung dieser Synthesewege zur Skalierbarkeit und Effizienz beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Necrostatin-1 stört nicht die klassische apoptotische Kaskade, sondern hemmt den TNF-α-induzierten nekrotischen Zelltod. Dies wird durch allosterische Blockierung der RIP1-Kinase-Autophosphorylierung erreicht . Leider sind detaillierte Informationen über die spezifischen Reaktionen, die es durchläuft, nicht readily available.

Häufige Reagenzien und Bedingungen: Die Reagenzien und Bedingungen, die bei der Synthese von this compound verwendet werden, sind proprietär. Weitere Forschung könnte Licht auf die spezifischen chemischen Transformationen werfen.

Hauptprodukte: Die Hauptprodukte, die während der Synthese von this compound gebildet werden, sind nicht explizit dokumentiert. Forscher konzentrieren sich in erster Linie auf seine biologischen Wirkungen und nicht auf seine chemischen Zwischenprodukte.

Vergleich Mit ähnlichen Verbindungen

Während Necrostatin-1 als spezifischer RIP1-Inhibitor hervortritt, gibt es andere Verbindungen mit ähnlichen Wirkmechanismen, darunter:

This compound (inaktive Kontrolle): Wird in Experimenten verwendet, um spezifische Effekte von unspezifischen zu unterscheiden.

Andere RIP1-Inhibitoren: Erforschen Sie diese Verbindungen auf potenzielle synergistische Effekte oder verbesserte Selektivität.

Eigenschaften

IUPAC Name |

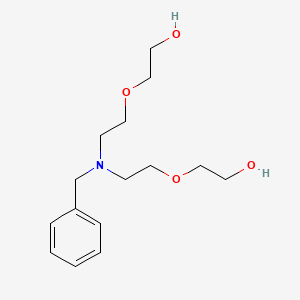

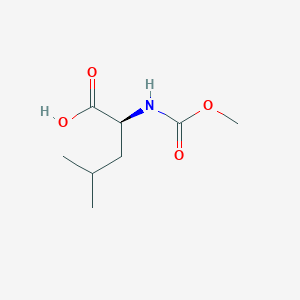

5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUWMXQFNYDOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385186 | |

| Record name | Necrostatin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4311-88-0 | |

| Record name | Necrostatin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)